3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1006950-66-8; IUPAC: 5-nitro-2-propylpyrazole-3-carboxylic acid) is a heterobifunctional pyrazole scaffold bearing a nitro group at the 3-position, a propyl substituent at N-1, and a carboxylic acid at the 5-position. With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the carboxylic acid handle enables amide coupling or esterification while the nitro group provides a synthetic entry point for reduction to amine or participation in cyclocondensation reactions.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 1006950-66-8
Cat. No. B3334991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
CAS1006950-66-8
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H9N3O4/c1-2-3-9-5(7(11)12)4-6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12)
InChIKeyKNTOYMYZRCVKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-1-propyl-1H-pyrazole-5-carboxylic Acid (CAS 1006950-66-8): Procurement-Grade Pyrazole Building Block with Defined Regiochemistry


3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1006950-66-8; IUPAC: 5-nitro-2-propylpyrazole-3-carboxylic acid) is a heterobifunctional pyrazole scaffold bearing a nitro group at the 3-position, a propyl substituent at N-1, and a carboxylic acid at the 5-position . With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the carboxylic acid handle enables amide coupling or esterification while the nitro group provides a synthetic entry point for reduction to amine or participation in cyclocondensation reactions . Its predicted XLogP3 of 1.1 and topological polar surface area of 101 Ų place it within favorable drug-like property space for fragment-based screening libraries .

Why 3-Nitro-1-propyl-1H-pyrazole-5-carboxylic Acid Cannot Be Replaced by Its Regioisomers or N-Substituted Analogs


Pyrazole N-alkylation and nitration regiochemistry critically determine both the chemical reactivity and the biological recognition profile of the resulting scaffold. The 1-propyl-3-nitro-5-carboxylic acid substitution pattern (CAS 1006950-66-8) is one of at least four distinct regioisomeric arrangements sharing the formula C₇H₉N₃O₄: the 4-carboxylic acid isomer (CAS 1798678-65-5), the 3-carboxylic acid/4-nitro isomer (CAS 1006957-63-6), and the 5-carboxylic acid/4-nitro isomer (CAS 128225-70-7) . Each isomer presents a unique spatial orientation of hydrogen-bond donors/acceptors, distinct pKa values of the carboxylic acid moiety influenced by adjacent substituents, and divergent reactivity in metal-catalyzed cross-coupling reactions [1]. Procurement of the incorrect regioisomer leads to failed synthetic sequences, irreproducible biological screening data, and wasted resource allocation—making verified identity and purity of this specific CAS number essential for research continuity .

Quantitative Differentiation Evidence: 3-Nitro-1-propyl-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


Regioisomeric Identity Confirmation: Distinct CAS Number and MDL Identifier vs. 4-Carboxylic Acid Isomer

3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1006950-66-8) is unambiguously distinguishable from its closest regioisomer, 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 1798678-65-5), by both CAS registry number and MDL identifier (MFCD06805248 vs. N/A for the 4-carboxylic acid isomer) . The canonical SMILES string (CCCN1N=C([N+](=O)[O-])C=C1C(=O)O) places the carboxylic acid at the pyrazole 5-position, whereas the 4-carboxylic acid isomer (CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O) positions the carboxyl group at the 4-position, resulting in a fundamentally different hydrogen-bonding geometry . Commercially, the 5-carboxylic acid isomer is available at 97% purity (Chemenu Cat. CM483878) and 95% purity (AKSci Cat. 5044CY), while the 4-carboxylic acid isomer is listed at 95% purity (AKSci Cat. 2464EA), providing procurement teams with equivalent purity-grade options but requiring careful catalog number verification to avoid cross-ordering errors .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

N1-Substituent Lipophilicity Differentiation: n-Propyl vs. Isopropyl Analog

The n-propyl substituent at N-1 of CAS 1006950-66-8 confers a predicted XLogP3 of 1.1, which is measurably lower than the anticipated lipophilicity of the isopropyl-substituted analog 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006950-68-0) . Although both compounds share the identical molecular formula (C₇H₉N₃O₄) and molecular weight (199.16), the branched isopropyl group introduces greater steric bulk near the pyrazole core and increases calculated logP, which can adversely affect aqueous solubility and metabolic stability in lead optimization programs . The n-propyl analog's linear alkyl chain provides a distinct conformational profile that may favor different binding pocket geometries compared to the branched isopropyl variant, a consideration documented in pyrazole SAR studies where N1-alkyl chain topology modulates target affinity [1].

LogP Optimization ADME Prediction Kinase Inhibitor Design

Synthetic Accessibility via Direct Nitration: Established Route from 1-Propyl-1H-pyrazole-5-carboxylic Acid

The compound is accessible through direct electrophilic nitration of 1-propyl-1H-pyrazole-5-carboxylic acid using a mixed acid system (concentrated HNO₃/H₂SO₄), a method described generically for N-substituted pyrazole-5-carboxylic acid derivatives in patent literature [1]. This contrasts with the synthesis of the 4-nitro regioisomer series (e.g., 4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, CAS 128225-70-7), which requires a different synthetic entry point due to altered directing effects of the ring substituents . The 3-nitro-5-carboxylic acid arrangement benefits from the meta-directing influence of the carboxylic acid group during nitration, favoring nitration at the 3-position rather than the 4-position, which theoretically provides a more selective synthetic route with fewer isomeric byproducts requiring chromatographic separation [2].

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Supplier-Reported Purity Range Across Vendors: 95% Minimum with 97% Option Available

Multiple independent suppliers report purity specifications for CAS 1006950-66-8, establishing a verifiable quality baseline. AK Scientific lists minimum purity of 95% (Cat. 5044CY), while Chemenu reports 97% purity (Cat. CM483878) . By comparison, the isopropyl analog (CAS 1006950-68-0, AK Scientific Cat. 5045CY) is specified at 95% minimum purity, and the 4-carboxylic acid regioisomer (CAS 1798678-65-5, Cat. 2464EA) is also listed at 95% . The availability of a 97% purity grade for the target compound provides a higher-quality option for applications requiring stringent impurity profiles, such as biophysical assays (SPR, ITC) or co-crystallization trials, where even minor impurities can confound results . Fluorochem additionally supplies this compound (Cat. F035880) with full SDS documentation including GHS07 hazard classification (Harmful/Irritant), ensuring regulatory compliance for institutional procurement .

Quality Control High-Throughput Screening Compound Management

Recommended Procurement Scenarios for 3-Nitro-1-propyl-1H-pyrazole-5-carboxylic Acid Based on Quantitative Differentiation


Fragment-Based Drug Discovery Library Design Requiring Defined Hydrogen-Bond Geometry

Medicinal chemistry teams building fragment libraries for SPR-based screening against kinase or protease targets should select CAS 1006950-66-8 specifically. The 5-carboxylic acid position provides a defined hydrogen-bond donor/acceptor vector that differs from the 4-carboxylic acid regioisomer (CAS 1798678-65-5), ensuring consistent SAR interpretation when hit fragments are expanded . The 97% purity grade (Chemenu Cat. CM483878) meets the ≥95% purity threshold typically required for fragment library enrollment.

Lead Optimization Programs Requiring Linear N1-Alkyl SAR Exploration with Controlled Lipophilicity

For projects optimizing N1-substituted pyrazole leads, the n-propyl analog (XLogP3 = 1.1) provides a lower-lipophilicity data point for ADME profiling compared to the isopropyl variant (CAS 1006950-68-0) . Procurement of both compounds from the same vendor (e.g., AK Scientific, Cat. 5044CY and 5045CY, respectively) enables matched-pair SAR analysis where the only variable is linear vs. branched three-carbon topology, controlling for batch-to-batch variability.

Nitro-Reduced Amine Intermediate for Parallel Library Synthesis

The 3-nitro group can be selectively reduced to the corresponding 3-amino derivative using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride with a transition metal catalyst [1]. The resulting 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid serves as a versatile intermediate for amide library synthesis via the carboxylic acid handle, or for urea/thiourea formation via the amine. The favorable nitration regiochemistry of the parent 5-carboxylic acid precursor, as described in patent JP2016518433A, suggests that this scaffold can be reliably scaled for library production with predictable isomeric purity [1].

Agrochemical Intermediate with Pyrazole-5-Carboxylic Acid Pharmacophore

N-Substituted pyrazole-5-carboxylic acid derivatives are established intermediates in the synthesis of anthranilamide insecticides [2]. The patent literature explicitly describes the conversion of N-substituted 1H-pyrazole-5-carboxylic acids to the corresponding carbonyl chlorides, which then couple with anthranilic acid derivatives to yield bioactive molecules [2]. CAS 1006950-66-8, with its n-propyl N1-substituent and 3-nitro group, provides a specific scaffold for agrochemical discovery teams exploring structure-activity relationships around the pyrazole core of insecticidal leads.

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